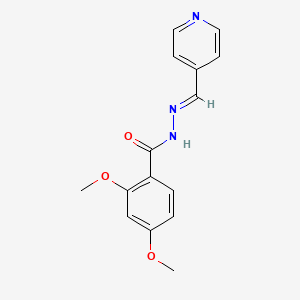
2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone
Vue d'ensemble
Description
2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. It has been extensively studied for its potential applications in neuroscience research. DMQX is a potent antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are involved in the regulation of excitatory neurotransmission in the brain.
Applications De Recherche Scientifique
2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been used extensively in neuroscience research to study the role of AMPA receptors in synaptic plasticity, learning, and memory. It has been shown to block the excitatory effects of glutamate on AMPA receptors, leading to a decrease in synaptic transmission. 2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has also been used to study the effects of AMPA receptor blockade on the development and maintenance of long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, a brain region important for learning and memory.
Mécanisme D'action
2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone acts as a competitive antagonist of AMPA receptors, binding to the receptor and preventing the binding of glutamate, the endogenous ligand. This leads to a decrease in the excitatory effects of glutamate on the receptor, resulting in a decrease in synaptic transmission. 2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to be highly selective for AMPA receptors, with little or no effect on other glutamate receptor subtypes.
Biochemical and Physiological Effects:
2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have a number of biochemical and physiological effects. It has been shown to block the induction of LTP and LTD in the hippocampus, suggesting that it plays a role in the regulation of synaptic plasticity. 2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has also been shown to decrease the release of dopamine in the striatum, a brain region involved in reward and addiction. In addition, 2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has a number of advantages for lab experiments. It is highly selective for AMPA receptors, making it a useful tool for studying the role of these receptors in synaptic plasticity, learning, and memory. It is also relatively stable and easy to synthesize, making it readily available for research use. However, 2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has some limitations. It has a relatively short half-life in vivo, which may limit its usefulness for studying long-term effects. In addition, it has been shown to have off-target effects on other ion channels, which may complicate its interpretation in some experiments.
Orientations Futures
There are a number of future directions for research on 2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone. One area of interest is the role of AMPA receptors in the development and progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone may be a useful tool for studying the effects of AMPA receptor blockade on these disorders. Another area of interest is the development of more selective AMPA receptor antagonists with longer half-lives and fewer off-target effects. Finally, 2-amino-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone may be useful for studying the role of AMPA receptors in other physiological processes, such as pain perception and addiction.
Propriétés
IUPAC Name |
2-amino-7-(2-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-9-4-2-3-5-11(9)10-6-13-12(14(19)7-10)8-17-15(16)18-13/h2-5,8,10H,6-7H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXIDCFSOUDEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=NC(=NC=C3C(=O)C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B4778176.png)



![N-(2,3-dichlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4778220.png)




![5-{[5-(4-morpholinyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4778257.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4778258.png)

![N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea](/img/structure/B4778265.png)
![3,5-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4778271.png)